molecular formula C11H13ClN2O2 B2597779 N-[4-(acetylamino)phenyl]-2-chloropropanamide CAS No. 554407-08-8

N-[4-(acetylamino)phenyl]-2-chloropropanamide

Cat. No. B2597779
CAS RN: 554407-08-8
M. Wt: 240.69
InChI Key: ZZPGHQKTWNRUJS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-chloropropanamide (NACP) is an important organic compound that is used in many scientific applications, including research, pharmaceuticals, and lab experiments. NACP is a derivative of propanamide, a three-carbon amide with a carboxylic acid group and an amine group. It is a colorless crystalline solid that is soluble in water and organic solvents. NACP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the production of pharmaceuticals and other compounds.

Scientific Research Applications

1. Histone Deacetylase Inhibition

N-acetyldinaline, a derivative related to N-[4-(acetylamino)phenyl]-2-chloropropanamide, has been identified as a histone deacetylase (HDAC) inhibitor, which induces histone hyperacetylation in cells. This process is linked to the compound's antitumor activity, particularly in colon carcinoma cells. The inhibition of HDAC is a significant early event following treatment with this compound, suggesting its potential use in cancer therapy (Kraker et al., 2003).

2. Synthesis and Antinociceptive Evaluation

The synthesis of bioisosteres and hybrids of known non-steroidal anti-inflammatory drugs (NSAIDs), including a derivative of this compound, has demonstrated significant antinociceptive and anti-inflammatory activities. This suggests its potential application in pain management (González-Trujano et al., 2018).

3. Synthesis and Antitumor Activity

A study on the synthesis of N-acyl derivatives of arylamines, including those related to this compound, has shown that these compounds retain selective antitumor activity. This suggests their potential as therapeutic agents in treating various cancers (Chua et al., 1999).

4. Inhibitory Effects on Carbonic Anhydrase

Derivatives of 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide, structurally related to this compound, have been investigated for their inhibitory effects on bovine carbonic anhydrase. These compounds show promise for medical applications due to their inhibitory activity (Arslan, 2001).

5. Binding to Human Serum Albumin

A thiadiazole derivative, closely related to this compound, has been studied for its binding characteristics with human serum albumin (HSA). Understanding this binding is crucial for pharmacokinetics and drug delivery systems (Karthikeyan et al., 2017).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7(12)11(16)14-10-5-3-9(4-6-10)13-8(2)15/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPGHQKTWNRUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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